N-[(furan-2-yl)methyl]-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with phenyl groups at positions 3 and 5, a sulfanyl-acetamide side chain at position 2, and a furan-2-ylmethyl moiety. The thienopyrimidinone scaffold is known for its pharmacological relevance, while the sulfanyl and furan groups may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-13,15H,14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXRYFOGRUAYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thienopyrimidinone and Pyrimidinone Derivatives
a) 2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives ()
Compounds 13a and 13b (Table 1) share a sulfamoylphenyl-acetamide backbone but replace the thienopyrimidinone core with cyano-hydrazinylidene groups. Key differences include:
- Electronic Effects : The electron-donating methoxy group in 13b enhances solubility compared to the methyl group in 13a , as evidenced by lower melting points (274°C vs. 288°C) .
b) Dihydropyrimidinyl Acetamide ()
Compound 5.6 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) features a dihydropyrimidinone core and dichlorophenyl group. Key distinctions:
- Activity: Demonstrated anti-exudative effects in rats, suggesting thioacetamide-pyrimidinone hybrids may modulate inflammatory pathways .
Furan-Containing Sulfanyl Acetamides ()
Synthesized 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives highlight:
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties of Analogs
Key Research Findings
Role of Sulfanyl Groups : The sulfanyl linkage in analogs like 5.6 and triazole derivatives enhances hydrogen bonding and redox activity, critical for biological interactions .
Furan vs. Aryl Substituents : Furan’s oxygen atom improves water solubility compared to purely aromatic substituents (e.g., diphenyl in the target compound), but may reduce metabolic stability .
Thienopyrimidinone vs. Pyrimidinone Cores: The thieno-fused system in the target compound likely increases π-stacking capability and rigidity compared to dihydropyrimidinones, favoring kinase or protease inhibition .
Q & A
Basic: What are the key steps in synthesizing this compound, and how is its purity confirmed?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Core thieno[2,3-d]pyrimidinone formation : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions.
Sulfanyl group introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
Acetamide coupling : Reaction with furan-2-ylmethylamine in the presence of coupling agents like EDCI/HOBt.
Purity confirmation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ ~4.3 ppm) and carbonyl groups (δ ~170–175 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S vibrations at ~500 cm⁻¹) .
Advanced: How can reaction conditions be optimized for higher yield?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Pd/C or CuI improves coupling efficiency in acetamide formation.
- Temperature control : Stepwise heating (e.g., 80°C for thiolation, 25°C for amine coupling) minimizes side reactions.
- Real-time monitoring : Use HPLC to track intermediate stability and adjust reaction kinetics .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Modify phenyl (e.g., electron-withdrawing Cl, electron-donating OCH₃) or furan groups to assess bioactivity changes.
- Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase inhibition).
- Data correlation : Use computational tools (e.g., CoMFA) to link structural features (e.g., logP, polar surface area) to activity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., same cell line passages, serum-free media).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Meta-analysis : Compare datasets across studies, focusing on variables like IC₅₀ variability (±10% acceptable) .
Advanced: What crystallographic methods determine molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/water).
- Unit cell analysis : Resolve parameters (e.g., monoclinic P2₁/c, β = 108.7°) to confirm dihedral angles between aromatic rings.
- Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing folded conformations .
Advanced: How to design bioassays for mechanism-of-action studies?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection).
- Cellular pathways : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or proliferation signals (e.g., ERK phosphorylation).
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity .
Basic: What common reactions does this compound undergo?
Methodological Answer:
- Oxidation : Sulfanyl to sulfonyl groups using H₂O₂/CH₃COOH.
- Nucleophilic substitution : Halogenation at the pyrimidine ring with PCl₅.
- Esterification : Acetamide hydrolysis to carboxylic acid under basic conditions .
Advanced: How to analyze stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via LC-MS.
- Thermal stress : Heat at 40–60°C for 72 hours; monitor decomposition by DSC.
- Light exposure : Use UV-vis spectroscopy to track photodegradation products .
Advanced: Which computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Screen against PDB structures (e.g., EGFR kinase) using AutoDock Vina.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- Pharmacophore modeling : Align key features (e.g., hydrogen bond acceptors, hydrophobic pockets) with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
